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Cetirizine-d8 N-(2-Ethoxyacetate)

Cat. No.: B1158840
M. Wt: 499.03
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Description

Conceptual Framework of Stable Isotope Labeled Compounds in Advanced Chemical and Biochemical Research

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commoravek.com This substitution creates a unique mass signature without altering the compound's fundamental chemical properties, allowing researchers to trace the molecule through complex biological or chemical systems. moravek.com This ability to track compounds with high precision is crucial for a variety of applications, including the study of metabolic pathways, reaction kinetics, and the quantification of molecules in complex mixtures. symeres.commoravek.comdiagnosticsworldnews.com

The use of stable isotopes, particularly deuterium, can sometimes influence the pharmacokinetic profile of a drug due to the kinetic isotope effect, where the heavier isotope can slow down metabolic reactions. nih.govnih.gov This phenomenon itself can be a valuable tool for investigating metabolic pathways. nih.govmedchemexpress.com Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify these labeled compounds, providing detailed insights into molecular transformations. diagnosticsworldnews.comnih.govd-chem.co.il

Contextualizing Cetirizine (B192768) and its Derivatives within Contemporary Analytical and Mechanistic Studies

Cetirizine, a second-generation antihistamine, is the principal active metabolite of hydroxyzine. drugbank.comwikipedia.orgnih.govmedchemexpress.com It is widely used to treat allergic conditions such as rhinitis and urticaria. drugbank.comnih.govnih.gov In the realm of analytical and mechanistic studies, cetirizine and its derivatives are subjects of interest for several reasons. Understanding its metabolic fate is crucial for a complete pharmacological profile. While cetirizine is not extensively metabolized by the cytochrome P450 system, it does undergo some biotransformation, including oxidation. drugbank.comwikipedia.orgresearchgate.net

The development of analytical methods for the detection and quantification of cetirizine and its impurities is an ongoing area of research to ensure the quality and safety of pharmaceutical formulations. ejpmr.comhelixchrom.comijsrset.com Furthermore, studies on the degradation of cetirizine under various conditions, such as in the presence of oxidizing agents or UV light, provide insights into its environmental fate and potential degradation products. researchgate.netmdpi.com

Research Rationale for Cetirizine-d8 N-(2-Ethoxyacetate) Investigation

The synthesis and investigation of isotopically labeled derivatives of cetirizine, such as Cetirizine-d8 N-(2-Ethoxyacetate), are driven by specific research needs in analytical chemistry and drug metabolism studies.

Significance as a Research Tool and Potential Analytical Standard in Method Development

Cetirizine-d8 N-(2-Ethoxyacetate) serves as a valuable tool in the development and validation of analytical methods, particularly those employing mass spectrometry. pharmaffiliates.com In quantitative analysis, isotopically labeled compounds are considered the gold standard for use as internal standards. caymanchem.comcaymanchem.com When a known quantity of the deuterated standard is added to a sample, it co-elutes with the non-labeled analyte. The ratio of the mass spectrometric signals of the labeled and unlabeled compounds allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard like Cetirizine-d8 N-(2-Ethoxyacetate) is crucial for overcoming matrix effects in complex biological samples, where other components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.gov

Key Properties of Cetirizine-d8 N-(2-Ethoxyacetate):

PropertyValue
Chemical Name 2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)]-d8
Molecular Formula C25H23D8ClN2O
Synonyms Cetirizine-d8 N-(2-Ethoxyacetate)
Applications Labeled bis(ethoxyacetic acid) impurity of Cetirizine

Data sourced from Pharmaffiliates pharmaffiliates.com

Relevance in Elucidating Biotransformation and Degradation Pathways in Research Models

Isotopically labeled compounds are instrumental in tracing the metabolic fate of drugs and understanding their degradation pathways. nih.govnih.gov By introducing a deuterated compound like Cetirizine-d8 N-(2-Ethoxyacetate) into a biological system or a degradation experiment, researchers can use mass spectrometry to identify and track the formation of metabolites and degradation products. nih.govacs.org

The distinct mass signature of the deuterium label allows for the unambiguous identification of molecules originating from the parent compound, even in the presence of a complex background of endogenous molecules. nih.govfrontiersin.org This is particularly useful in "stable isotope-resolved metabolomics" (SIRM), where the incorporation of the label into various downstream metabolites can map out entire metabolic networks. nih.gov

For instance, if Cetirizine-d8 N-(2-Ethoxyacetate) were used in a metabolic study, the detection of deuterated fragments in various molecules would provide direct evidence of the biotransformation pathways involving this specific part of the cetirizine structure. Similarly, in degradation studies, the labeled compound can help identify the products formed through specific chemical reactions, such as oxidation. researchgate.netmdpi.com

Properties

Molecular Formula

C₂₅H₂₃D₈ClN₂O₆

Molecular Weight

499.03

Synonyms

2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)]-d8

Origin of Product

United States

Chemical Synthesis and Advanced Structural Elucidation Research

Strategic Synthetic Pathways for Cetirizine-d8 N-(2-Ethoxyacetate)

The synthesis of Cetirizine-d8 N-(2-Ethoxyacetate) is a multi-step process that requires careful selection of precursors and precise control over reaction conditions to ensure the specific incorporation of deuterium (B1214612) atoms.

Precursor Identification and Isotopic Labeling Strategies

The synthesis of Cetirizine (B192768) and its derivatives can be approached through various routes. researchgate.netresearchgate.net A common strategy involves the N-alkylation of a piperazine (B1678402) derivative with a suitable ethoxyacetic acid derivative. researchgate.net For the deuterated target compound, key precursors include a deuterated piperazine core and a non-deuterated ethoxyacetate side chain.

Precursor Identification:

1-[(4-chlorophenyl)(phenyl)methyl]piperazine-d8: This is a crucial deuterated precursor. The deuterium atoms are strategically placed on the piperazine ring.

2-(2-Chloroethoxy)acetic acid or its ester derivatives: This reagent provides the N-(2-Ethoxyacetate) moiety.

Isotopic Labeling Strategies:

Deuterated Reagents: The most direct method for introducing deuterium is to use a deuterated starting material. In this case, piperazine-d8 can be synthesized and then reacted to form the 1-[(4-chlorophenyl)(phenyl)methyl]piperazine-d8 precursor.

Stepwise Synthesis: The synthesis is typically a stepwise process where the deuterated piperazine core is first synthesized and purified. This is followed by the alkylation step to introduce the ethoxyacetate side chain. This approach allows for better control over the final product's purity and isotopic distribution.

Hydrogen-Deuterium Exchange: While less common for this specific molecule, hydrogen-deuterium exchange under specific catalytic conditions could theoretically be used to introduce deuterium at certain positions, though it offers less regioselectivity.

The formal name of the closely related Cetirizine-d8 hydrochloride is 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-acetic acid, dihydrochloride (B599025), indicating the deuterium placement on the piperazine ring. caymanchem.combioscience.co.uk

Reaction Mechanism Exploration and Process Optimization Research for Deuterium Incorporation

The key reaction for forming the final molecule is the N-alkylation of the deuterated piperazine derivative. This is typically a nucleophilic substitution reaction where the secondary amine of the piperazine ring attacks the electrophilic carbon of the chloroethoxyacetate derivative.

Reaction Mechanism:

The reaction generally proceeds via an SN2 mechanism. The piperazine nitrogen acts as the nucleophile, and the chlorine atom on the ethoxyacetate side chain is the leaving group. The use of a base, such as potassium carbonate, is common to neutralize the HCl formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity. fortunejournals.com

Process Optimization:

Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the SN2 reaction. fortunejournals.comepo.org

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. Refluxing conditions are common. fortunejournals.com

Base: The strength and amount of base can influence the reaction yield. An excess of a mild inorganic base like K2CO3 is often sufficient. fortunejournals.com

Purification: After the reaction, purification is essential to isolate the desired product from unreacted starting materials and byproducts. Techniques like column chromatography and recrystallization are typically employed.

Research into optimizing these conditions is crucial for achieving high yields and purity of the final deuterated compound. nih.gov

Stereochemical Considerations and Control in Synthetic Research Methodologies

Cetirizine possesses a single stereocenter at the benzylic carbon, which is attached to the two aromatic rings and the piperazine nitrogen. fortunejournals.com This means that Cetirizine exists as a racemic mixture of two enantiomers, (R)- and (S)-cetirizine. caymanchem.comfortunejournals.com The pharmacological activity primarily resides in the (R)-enantiomer. caymanchem.com

For the synthesis of Cetirizine-d8 N-(2-Ethoxyacetate), if the synthesis starts from a racemic precursor like (±)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine-d8, the final product will also be a racemic mixture.

Stereochemical Control:

Chiral Resolution: To obtain a specific enantiomer, a chiral resolution step can be introduced. This could involve using a chiral acid to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: Alternatively, an asymmetric synthesis approach can be employed. This might involve using a chiral catalyst or a chiral auxiliary to direct the synthesis towards the desired enantiomer. For instance, the condensation of (R)-tert-butylsulfinamide with 4-chlorobenzaldehyde (B46862) has been explored as a strategy to achieve enantiomeric purity in Cetirizine synthesis. researchgate.net

The stereochemistry of the final product is critical, especially if it is intended for use in studies where the biological activity of individual enantiomers is being investigated. researchgate.net

Comprehensive Analytical Techniques for Structural Characterization in Research

To confirm the successful synthesis and verify the structure of Cetirizine-d8 N-(2-Ethoxyacetate), a combination of advanced analytical techniques is essential.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound.

Molecular Formula Confirmation:

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of Cetirizine-d8 N-(2-Ethoxyacetate) (C₂₅H₂₃D₈ClN₂O₅). pharmaffiliates.com This technique can differentiate between the deuterated and non-deuterated compounds based on their mass difference.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions. This fragmentation pattern provides valuable structural information. For Cetirizine and its analogs, characteristic fragment ions are observed. For instance, in the analysis of Cetirizine, multiple reaction monitoring (MRM) transitions like 389.26 → 165.16 and 201.09 are used for quantification. nih.gov For the d4-labeled internal standard, the transition is 393.09 → 165.15, 201.10. nih.gov Similar characteristic fragmentation patterns would be expected for Cetirizine-d8 N-(2-Ethoxyacetate), which would be crucial for its identification and structural confirmation.

CompoundMolecular FormulaMolecular WeightKey MS/MS Transitions
CetirizineC₂₁H₂₅ClN₂O₃388.89389.26 → 165.16, 201.09 nih.gov
Cetirizine-d4C₂₁H₂₁D₄ClN₂O₃392.91393.09 → 165.15, 201.10 nih.gov
Cetirizine-d8C₂₁H₁₇D₈ClN₂O₃396.94Not explicitly found, but would be higher m/z
Cetirizine-d8 N-(2-Ethoxyacetate)C₂₅H₂₃D₈ClN₂O₅499.03 (approx.)Not explicitly found, but would be characteristic

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H, ¹⁵N) for Deuteration Site and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of molecules.

¹H NMR (Proton NMR): This technique is used to identify the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Cetirizine-d8 N-(2-Ethoxyacetate), the signals corresponding to the protons on the piperazine ring would be absent or significantly reduced in intensity, confirming the site of deuteration. The remaining signals for the aromatic protons, the benzylic proton, and the protons on the ethoxyacetate side chain would be present and could be assigned. chemicalbook.comresearchgate.net

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum would show all the carbon atoms in the molecule, and their chemical shifts would be consistent with the proposed structure.

²H NMR (Deuterium NMR): This is a direct method to observe the deuterium atoms. The ²H NMR spectrum would show signals corresponding to the deuterium atoms on the piperazine ring, providing definitive proof of their location.

¹⁵N NMR (Nitrogen-15 NMR): While less common, ¹⁵N NMR could provide additional information about the electronic environment of the nitrogen atoms in the piperazine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to probe the vibrational modes of molecules, providing invaluable information about functional groups and molecular structure. For a complex molecule like Cetirizine-d8 N-(2-Ethoxyacetate), these techniques are essential for confirming its identity and structural integrity post-synthesis. While specific experimental spectra for this deuterated standard are not widely published, a detailed analysis can be predicted based on the known vibrational frequencies of its constituent functional groups and by comparison with its non-deuterated analogue, cetirizine. uobabylon.edu.iqwisc.eduuniroma1.itrsc.org

The key structural features of Cetirizine-d8 N-(2-Ethoxyacetate) include a carboxylic acid, an ether linkage, two tertiary amine groups within a piperazine ring, a diphenylmethane (B89790) core, and, most notably, eight deuterium atoms replacing hydrogen on the piperazine ring. Each of these groups exhibits characteristic vibrational frequencies.

Expected Vibrational Modes:

Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic bands in an IR spectrum. The O-H stretch is expected to be a very broad and strong band, typically centered around 3000 cm⁻¹, often overlapping with C-H stretching frequencies. orgchemboulder.com The carbonyl (C=O) stretching vibration produces a strong, sharp absorption between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-O stretch and O-H bend also provide signals in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively). orgchemboulder.com

Ether Group (-C-O-C-): The asymmetric C-O-C stretching vibration is a prominent feature in the IR spectrum, typically appearing as a strong band in the 1300-1000 cm⁻¹ range. wisc.edu

Aromatic Rings: The presence of two phenyl rings gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (3100-3000 cm⁻¹). vscht.cz C=C in-ring stretching vibrations usually appear as a pair of bands of variable intensity around 1600 cm⁻¹ and 1475 cm⁻¹. wisc.edu Strong, sharp bands from out-of-plane (oop) C-H bending are also expected in the 900-675 cm⁻¹ range. vscht.cz

Deuterium Substitution (C-D Bonds): The most significant feature distinguishing the spectrum of Cetirizine-d8 N-(2-Ethoxyacetate) from standard cetirizine is the presence of Carbon-Deuterium (C-D) bonds on the piperazine ring. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching vibrations occur at significantly lower frequencies, typically in the 2200-2100 cm⁻¹ region. This provides a clear and unambiguous marker for successful deuteration. C-D bending modes will also be shifted to lower frequencies compared to their C-H counterparts.

Raman spectroscopy provides complementary information. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. Therefore, the C=C stretching of the aromatic rings and the C-C backbone would be prominent in the Raman spectrum. renishaw.com The C-D stretching vibrations are also Raman active and would be clearly observable.

The following table summarizes the predicted key vibrational frequencies for Cetirizine-d8 N-(2-Ethoxyacetate).

Table 1: Predicted Spectroscopic Data for Cetirizine-d8 N-(2-Ethoxyacetate)

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Carboxylic Acid O-H stretch 3300-2500 Strong, Broad Weak
Carboxylic Acid C=O stretch 1760-1690 Strong Medium
Carboxylic Acid C-O stretch 1320-1210 Strong Medium
Aromatic C-H stretch 3100-3000 Medium Strong
Aromatic C=C stretch 1600 & 1475 Medium-Weak Strong
Ether C-O-C stretch 1300-1000 Strong Medium
Deuterated Piperazine C-D stretch 2200-2100 Medium Strong

Chromatographic Purity Assessment and Isolation Methodologies Research for Synthetic Products

The assessment of chemical purity is a critical step in the characterization of any newly synthesized compound, particularly for a reference standard like Cetirizine-d8 N-(2-Ethoxyacetate). High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility. ijapbc.comiosrphr.org For isolation and purification on a larger scale, preparative HPLC would be employed using principles derived from an optimized analytical method.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment:

Given the molecular structure of Cetirizine-d8 N-(2-Ethoxyacetate), which contains both a basic piperazine core and an acidic carboxylic acid moiety, RP-HPLC is the method of choice. iosrphr.orgnih.gov The retention and peak shape of the molecule are highly dependent on the pH of the mobile phase. industrialpharmacist.com

Stationary Phase: A C18 (octadecylsilane) column is the most commonly used and effective stationary phase for separating cetirizine and its related substances. ijapbc.comtsijournals.cominternationalscholarsjournals.com The non-polar nature of the C18 chains provides effective retention for the hydrophobic diphenylmethane portion of the molecule.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. tsijournals.cominternationalscholarsjournals.comjsmcentral.org The choice of buffer and its pH is critical. To ensure good peak shape and reproducible retention for the amphoteric analyte, the pH of the mobile phase should be controlled to be at least 2 pH units away from the compound's pKa values. For cetirizine (pKa values of ~2.2, 2.9, and 8.0), a mobile phase with an acidic pH (e.g., pH 2.5-4.0) is often used. iosrphr.orginternationalscholarsjournals.comjsmcentral.org This ensures that the carboxylic acid group is protonated (neutral) and the piperazine nitrogens are protonated (charged), leading to consistent chromatographic behavior. Buffers such as phosphate (B84403) or formate (B1220265) are commonly employed. tsijournals.commdpi.com

Detection: The diphenylmethane chromophore in the molecule allows for sensitive detection using a UV spectrophotometer. researchgate.netajpaonline.com Published methods for cetirizine analysis frequently use detection wavelengths between 220 nm and 235 nm, which corresponds to a strong absorbance maximum. ijapbc.comtsijournals.cominternationalscholarsjournals.com A photodiode array (PDA) detector can be used to acquire full UV spectra, which aids in peak identification and purity assessment.

Purity Calculation: The purity of a synthetic batch is typically determined by the peak area percent method. The area of the main peak corresponding to Cetirizine-d8 N-(2-Ethoxyacetate) is divided by the total area of all peaks in the chromatogram. For a high-purity reference standard, this value is expected to be ≥98% or higher.

Isolation Methodology:

For the isolation and purification of the synthesized product, the analytical HPLC method can be scaled up to a preparative scale. This involves using a larger column with the same stationary phase and a higher flow rate. The mobile phase composition would be kept consistent with the optimized analytical method to ensure the same selectivity. Fractions of the eluent are collected as the target compound exits the column, and those fractions containing the pure product (as determined by analytical HPLC) are combined and the solvent is removed to yield the purified compound.

The table below outlines a proposed set of parameters for a robust RP-HPLC method for the analysis of Cetirizine-d8 N-(2-Ethoxyacetate).

Table 2: Proposed HPLC Method Parameters for Purity Analysis

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for separation of non-polar to moderately polar pharmaceuticals. ijapbc.cominternationalscholarsjournals.com
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH adjusted to 3.5 with Phosphoric Acid Controls ionization state of the analyte for sharp peaks and reproducible retention. tsijournals.comjsmcentral.org
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength and low viscosity. ijapbc.comtsijournals.com
Elution Mode Isocratic (e.g., 70:30 A:B) or Gradient Isocratic is simpler for QC; gradient may be needed to resolve closely related impurities. ijapbc.comtsijournals.com
Flow Rate 1.0 - 1.2 mL/min Typical analytical flow rate for a 4.6 mm ID column. tsijournals.com
Detection UV at 230 nm Corresponds to a high absorbance region for the cetirizine chromophore. ijapbc.cominternationalscholarsjournals.comajpaonline.com
Injection Volume 10 - 20 µL Standard volume for analytical HPLC. ijapbc.com

| Column Temp. | 25-30 °C | Controlled temperature ensures retention time stability. |

Table of Compounds

Compound Name
Cetirizine
Cetirizine-d8 N-(2-Ethoxyacetate)
Piperazine
Diphenylmethane

Advanced Analytical Methodologies Research and Development for Cetirizine D8 N 2 Ethoxyacetate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of Cetirizine-d8 N-(2-Ethoxyacetate) due to its high selectivity, sensitivity, and applicability to a wide range of compounds.

The effective separation of Cetirizine-d8 N-(2-Ethoxyacetate) from endogenous components in complex matrices like plasma, urine, and tissue homogenates is critical to minimize ion suppression or enhancement, thereby ensuring accurate quantification. Research in this area focuses on the optimization of several key chromatographic parameters.

Column Chemistry: Reversed-phase chromatography is commonly employed. Columns with C18 stationary phases are frequently utilized to provide the necessary hydrophobic retention for Cetirizine-d8 N-(2-Ethoxyacetate) and its related compounds.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution is often preferred over isocratic elution to achieve better separation of analytes with varying polarities and to reduce analytical run times.

Flow Rate and Column Temperature: These parameters are fine-tuned to improve peak shape, resolution, and analysis speed. Maintaining a consistent column temperature is essential for reproducible retention times.

Table 1: Example Chromatographic Conditions for Cetirizine-d8 N-(2-Ethoxyacetate) Analysis

ParameterConditionPurpose in Research
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides hydrophobic retention for separation from polar matrix components.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and enhance ionization efficiency.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minAllows for the separation of a wide range of compounds with different polarities.
Flow Rate 0.4 mL/minOptimized for the column dimensions to ensure efficient separation and good peak shape.
Column Temp. 40 °CMaintains consistent retention times and can improve peak symmetry.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Optimization of MS parameters is crucial for achieving high sensitivity and specificity.

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for compounds like Cetirizine-d8 N-(2-Ethoxyacetate), typically operated in positive ion mode to generate protonated molecular ions [M+H]⁺.

Multiple Reaction Monitoring (MRM): For quantitative studies, tandem mass spectrometry is operated in MRM mode. This involves selecting the precursor ion (the protonated molecular ion of Cetirizine-d8 N-(2-Ethoxyacetate)) in the first quadrupole, inducing fragmentation in the collision cell, and then selecting a specific product ion in the third quadrupole. This process significantly enhances selectivity and reduces chemical noise.

Fragmentation Pathway Research: Understanding the fragmentation of Cetirizine-d8 N-(2-Ethoxyacetate) is essential for selecting the most intense and specific MRM transitions. This research involves infusion experiments and analysis of the product ion spectra to identify the characteristic fragments. The deuteration in the molecule is strategically placed to ensure that the monitored fragments retain the deuterium (B1214612) label, allowing for its differentiation from the non-deuterated form.

The matrix effect, caused by co-eluting endogenous components that affect the ionization efficiency of the analyte, is a significant challenge in bioanalysis. The use of a stable isotope-labeled internal standard, such as Cetirizine-d8 N-(2-Ethoxyacetate) itself when quantifying the non-deuterated analog, is the gold standard for compensating for these effects. Since the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. The ratio of the analyte response to the internal standard response remains constant, leading to accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation Research (if applicable to derivatized volatility)

The direct analysis of Cetirizine-d8 N-(2-Ethoxyacetate) by GC-MS is generally not feasible due to its low volatility and polar nature. However, derivatization can be employed to increase its volatility, making it amenable to GC-MS analysis. This approach is less common than LC-MS/MS for this compound.

Derivatization: A chemical reaction is performed to convert the polar functional groups of the analyte into less polar, more volatile derivatives. For a compound like Cetirizine-d8 N-(2-Ethoxyacetate), silylation reactions using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be explored.

GC-MS Method: If successfully derivatized, the compound can be separated on a GC column (e.g., a non-polar DB-5ms column) and detected by a mass spectrometer, often using electron ionization (EI).

The development of such a method would require significant research to optimize the derivatization reaction and the GC-MS conditions.

Development of Quantitative Research Methods for Cetirizine (B192768) N-(2-Ethoxyacetate) (Non-deuterated and Deuterated Forms)

The primary application of Cetirizine-d8 N-(2-Ethoxyacetate) in research is as an internal standard for the quantification of the non-deuterated Cetirizine N-(2-Ethoxyacetate). The development of a quantitative method involves several key steps:

Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.

Method Validation: The method is validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Example MRM Transitions for Quantitative Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role in Analysis
Cetirizine N-(2-Ethoxyacetate)[M+H]⁺Specific FragmentAnalyte to be quantified.
Cetirizine-d8 N-(2-Ethoxyacetate)[M+H+8]⁺Specific Fragment+8Stable isotope-labeled internal standard.

Emerging Analytical Technologies Research for Enhanced Characterization and Quantification

While LC-MS/MS is the workhorse for the analysis of Cetirizine-d8 N-(2-Ethoxyacetate), research into emerging analytical technologies aims to provide even greater sensitivity, speed, and structural information.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high-resolution, accurate mass data. This allows for the confident identification of analytes and the characterization of unknown metabolites without the need for authentic standards. HRMS can also be used for quantitative purposes, offering an alternative to traditional triple quadrupole instruments.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer faster separations and different selectivity compared to liquid chromatography for certain classes of compounds. Research into SFC-MS/MS could provide a viable alternative for the analysis of Cetirizine-d8 N-(2-Ethoxyacetate).

Microfluidics and Miniaturized Systems: The development of microfluidic devices ("lab-on-a-chip") that integrate sample preparation, separation, and detection on a single platform could lead to faster, more automated, and lower-cost analyses in the future.

In Vitro Biotransformation and Mechanistic Degradation Studies Research

Enzymatic Biotransformation Pathway Elucidation in Isolated Systems

Isolated in vitro systems like hepatic (liver) microsomes, recombinant enzymes, and cell lines are fundamental tools in drug metabolism research. nih.govresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. proquest.comresearchgate.net These systems allow for the detailed study of metabolic pathways in a controlled environment, free from the complexities of a whole organism. researchgate.net

For cetirizine (B192768), the parent compound, metabolism is considered limited. wikipedia.orgdrugbank.com Unlike many other drugs, it is not extensively metabolized by the cytochrome P450 system. wikipedia.org A significant portion of an administered dose is excreted from the body unchanged. wikipedia.orgnih.gov However, some metabolism does occur. wikipedia.orgdrugbank.com

The introduction of the N-(2-Ethoxyacetate) group provides a new potential site for enzymatic action. The ether linkage could be a target for O-dealkylation, and the entire side chain could be susceptible to N-dealkylation, which are common metabolic reactions. The deuteration in the "d8" variant is on the phenylmethyl group and is not expected to change the fundamental metabolic pathways, but it could potentially slow down the rate of any reaction that involves the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond (a phenomenon known as the kinetic isotope effect).

Drug metabolism is broadly categorized into Phase I and Phase II reactions. youtube.com

Phase I Reactions involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. youtube.com For cetirizine, the primary Phase I metabolic pathway is oxidative O-dealkylation of the ethoxyacetic acid side chain, leading to a metabolite with negligible antihistaminic activity. drugbank.comnih.gov Another identified pathway involves the oxidation of the piperazine (B1678402) ring to form cetirizine N-oxide. researchgate.net

Phase II Reactions are conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the drug or its Phase I metabolite, making it more water-soluble and easier to excrete. youtube.com While cetirizine itself undergoes minimal conjugation, its metabolites formed in Phase I could potentially be substrates for Phase II enzymes. wikipedia.org

For Cetirizine-d8 N-(2-Ethoxyacetate), one would hypothesize the following pathways based on the parent structure:

Oxidative O-dealkylation of the ethoxyacetate group.

Hydrolysis of the ether linkage in the side chain.

N-oxidation of the piperazine nitrogen.

N-dealkylation to remove the entire N-(2-Ethoxyacetate) side chain.

Following these potential Phase I transformations, the resulting metabolites could undergo Phase II conjugation, such as glucuronidation. youtube.com

Enzyme kinetics studies, which measure the rate of metabolic reactions (often in terms of parameters like K_m and V_max), are essential for predicting a drug's metabolic clearance and potential for drug interactions. nih.gov Isozyme specificity helps identify the specific enzymes responsible for metabolism. nih.gov

While cetirizine is not a major substrate for CYP enzymes, some studies have investigated its interaction with this system. wikipedia.orgpatsnap.com Research using human liver microsomes has shown that cetirizine has a very weak inhibitory effect on major CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This suggests a low probability of cetirizine causing clinically significant drug-drug interactions through CYP inhibition. nih.gov The specific enzymes responsible for the limited oxidation of cetirizine have not been definitively identified. wikipedia.orgdrugbank.comnih.gov

For Cetirizine-d8 N-(2-Ethoxyacetate), it would be crucial to perform in vitro incubation studies with a panel of recombinant human CYP and UGT (UDP-glucuronosyltransferase) enzymes to determine which specific isoforms are responsible for its metabolism and to calculate the kinetic parameters of these reactions.

Metabolite Identification and Structural Characterization Research

Advanced spectroscopic techniques are indispensable for identifying and characterizing the structure of metabolites formed in vitro. High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the primary tool used. scilit.comnih.govnih.gov HPLC separates the metabolites from the parent drug, and mass spectrometry provides information about their mass and structure through fragmentation patterns. nih.govspringernature.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural elucidation of isolated metabolites. researchgate.net

For cetirizine, LC-MS/MS methods have been extensively developed for its quantification in biological fluids and for identifying its metabolites. nih.govnih.govspringernature.com The major metabolite identified is a product of oxidative dealkylation. nih.gov Another degradation product, identified under oxidative stress, is cetirizine N-oxide. researchgate.net In impurity profiling of marketplace cetirizine, 16 potential differential impurities were identified using LC/HRMS, and their structures were proposed based on MS/MS data. scilit.com

A theoretical study of Cetirizine-d8 N-(2-Ethoxyacetate) would involve incubating the compound with liver microsomes and analyzing the resulting mixture with LC-HRMS. The high mass accuracy would allow for the determination of the elemental composition of potential metabolites, and MS/MS fragmentation would help pinpoint the site of metabolic modification on the molecule.

Non-Enzymatic Degradation Pathway Research

Forced degradation studies are conducted to understand a drug's intrinsic stability and to identify potential degradation products that could form during manufacturing, storage, or administration. These studies involve subjecting the drug to harsh conditions like strong acids, bases, oxidation, heat, and light (photolysis). ijpcsonline.comnih.gov

Research on cetirizine dihydrochloride (B599025) has shown that it is relatively stable in basic conditions but is susceptible to degradation under acidic, oxidative, and photolytic stress. ijpcsonline.comnih.gov

Hydrolysis: Significant degradation occurs in strong acidic conditions (e.g., 2M HCl at 70-90°C), but the compound is stable in basic solutions (e.g., up to 5M NaOH at 90°C). ijpcsonline.comnih.gov

Oxidation: Cetirizine is unstable in the presence of oxidizing agents like hydrogen peroxide (H₂O₂), with rapid degradation observed. ijpcsonline.comnih.gov The primary oxidative degradation product has been identified as cetirizine N-oxide. researchgate.net

Photolysis: Degradation occurs under exposure to UV light and even shed sunlight. nih.govmdpi.com The degradation in a UV/chlorine system was found to be rapid, proceeding through reactions with hydroxyl (HO•) and other radicals, as well as direct photolysis. mdpi.com

The N-(2-Ethoxyacetate) side chain in Cetirizine-d8 N-(2-Ethoxyacetate) could potentially influence its stability profile compared to the parent cetirizine, warranting specific forced degradation studies.

Stability and Degradation Kinetics Research

These studies quantify the rate at which a drug degrades under specific conditions, which is crucial for determining shelf-life and appropriate storage conditions. The kinetics of degradation are often determined by monitoring the decrease in the concentration of the parent drug over time using a stability-indicating method, typically HPLC. nih.govnih.gov

For cetirizine, kinetic studies have shown that its degradation under both acidic (2M HCl) and oxidative (0.5% H₂O₂) conditions follows pseudo-first-order kinetics. nih.govnih.govresearchgate.net This means the rate of degradation is directly proportional to the concentration of cetirizine. The rate constants for these degradation reactions have been determined at various temperatures. nih.govresearchgate.net For example, under UV/chlorine treatment, cetirizine degradation also followed pseudo-first-order kinetics with a rate constant (k_obs) of (0.19 ± 0.01) min⁻¹. mdpi.com

Summary of Cetirizine Degradation Kinetics

Condition Temperature Range Kinetic Order Reference
Acidic (2 M HCl) 70-90°C Pseudo-first-order nih.govnih.gov
Oxidative (0.5% H₂O₂) 50-80°C Pseudo-first-order nih.govnih.gov

Research Applications in Chemical and Biochemical Studies

Application as a Stable Isotope Internal Standard in Quantitative Bioanalytical Research

Cetirizine-d8 N-(2-Ethoxyacetate) is frequently employed as a stable isotope-labeled internal standard in quantitative bioanalytical research. caymanchem.compharmaffiliates.combioscience.co.ukcaymanchem.com This application is crucial for the accurate quantification of Cetirizine (B192768) and its related substances in complex biological matrices.

The use of a stable isotope-labeled internal standard like Cetirizine-d8 is a widely accepted method for enhancing the accuracy and precision of quantitative analytical methods, particularly those employing mass spectrometry. caymanchem.com Because the physicochemical properties of a deuterated standard are nearly identical to the analyte of interest, it co-elutes and experiences similar ionization efficiency and potential matrix effects during analysis. This allows for reliable correction of any variations that may occur during sample preparation and instrumental analysis, leading to more accurate and precise quantification of the target analyte. For even greater precision, the deuterated standard can be quantified against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios. caymanchem.com

The inclusion of Cetirizine-d8 N-(2-Ethoxyacetate) as an internal standard is instrumental in assessing the robustness and reproducibility of analytical methods. By monitoring the consistent response of the internal standard across different analytical runs and under slightly varied experimental conditions, researchers can evaluate the method's reliability. This is a key component of method validation, ensuring that the analytical procedure consistently produces accurate results.

Isotopic Tracing Applications for Elucidating Reaction Mechanisms in Chemical and Biological Research Systems

While direct studies on Cetirizine-d8 N-(2-Ethoxyacetate) for elucidating reaction mechanisms are not extensively documented in the provided search results, the use of isotopically labeled compounds like it is a fundamental technique in such research. bioscience.co.uk The deuterium (B1214612) labels serve as a tracer, allowing researchers to follow the metabolic fate of the molecule or its fragments through complex biochemical pathways. For instance, in studies of drug metabolism, deuterated compounds can help identify which enzymes are responsible for specific metabolic transformations. drugbank.com

Role in Impurity Profiling and Degradation Product Analysis Research

Cetirizine-d8 N-(2-Ethoxyacetate) is described as a labeled bis(ethoxyacetic acid) impurity of Cetirizine. pharmaffiliates.com This indicates its direct relevance in impurity profiling and the analysis of degradation products. nih.govnih.govresearchgate.net Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are performed to identify potential degradation products of a drug substance. nih.gov The synthesized and characterized labeled impurity, such as Cetirizine-d8 N-(2-Ethoxyacetate), can then be used as a reference marker to definitively identify and quantify this specific impurity in stability samples of the drug product. One study identified cetirizine N-oxide as a degradation product formed through the oxidation of cetirizine. nih.govresearchgate.net

Use in Developing Research Reference Standards

Cetirizine-d8 N-(2-Ethoxyacetate) serves as a research reference standard. pharmaffiliates.com Pharmaceutical reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drugs. sigmaaldrich.com As a labeled impurity, this compound is crucial for the development and validation of analytical methods aimed at controlling impurities in the final drug product. It allows for the accurate identification and quantification of the specific N-(2-Ethoxyacetate) impurity, ensuring that it does not exceed acceptable limits.

Computational Chemistry and in Silico Modeling Research

Molecular Modeling and Simulation Studies of Compound Structure and Dynamics

Molecular modeling and simulation studies have been crucial in elucidating the structural and dynamic characteristics of cetirizine (B192768). A key finding from these studies is that cetirizine exists predominantly as a zwitterion over a wide physiological pH range (3.5-7.5). nih.gov This zwitterionic nature is a result of the presence of both a carboxylic acid group and a basic piperazine (B1678402) nitrogen.

Molecular dynamics (MD) simulations could further explore the stability of these folded conformations and the dynamics of the interaction between the acidic and basic moieties. Such simulations can provide a time-resolved view of the molecule's behavior in different environments, such as in aqueous solution or when approaching a biological membrane.

Ligand-receptor docking simulations have also been employed to understand the interaction of cetirizine enantiomers with the human histamine (B1213489) H₁ receptor. These studies have highlighted the importance of specific amino acid residues, such as Lys191 in the fifth transmembrane domain of the receptor, in binding. mdpi.com For levocetirizine, the more active enantiomer, a key electrostatic interaction in the form of a salt bridge is predicted to form between its carboxylic group and the Lys191 residue. mdpi.com This interaction is considered a major determinant of its higher binding affinity compared to the (S)-enantiomer. mdpi.com

Table 1: Computed Physicochemical Properties of Cetirizine
PropertyValueSignificance
Molecular FormulaC₂₁H₂₅ClN₂O₃Indicates the elemental composition of the molecule. nih.gov
Molecular Weight388.9 g/molThe mass of one mole of the compound. nih.gov
XLogP31.7A computed measure of lipophilicity, relevant for absorption and distribution. nih.gov
Topological Polar Surface Area53 ŲPredicts the water-accessible surface area of polar atoms, influencing membrane permeability. nih.gov
Physiological pH (3.5-7.5) FormZwitterionAffects solubility, lipophilicity, and receptor interaction. nih.gov
log D (pH 7.4)~1.5The distribution coefficient at physiological pH, indicating a balance of hydrophilicity and lipophilicity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Research for Cetirizine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For cetirizine and its analogs, 3D-QSAR studies have been conducted to understand the structural requirements for antihistamine effects. koreascience.kr

One such study utilized Comparative Molecular Field Analysis (CoMFA) on a series of piperazine derivatives structurally related to cetirizine. koreascience.kr CoMFA generates a 3D grid around the aligned molecules and calculates steric and electrostatic field energies at each grid point. These calculated energies are then used as descriptors in a partial least squares (PLS) regression to build a predictive model. The study found that electrostatic and steric factors, rather than hydrophobicity, were significantly correlated with the antihistaminic effect. koreascience.kr

The statistical robustness of a QSAR model is crucial for its predictive power. Key parameters include the cross-validated correlation coefficient (q²), which assesses the model's predictive ability, and the conventional correlation coefficient (r²), which measures the goodness of fit. A q² value greater than 0.4 or 0.5 is generally considered significant. koreascience.kr The analysis of cetirizine and its analogs yielded a q² value that indicated the model was reliable for predicting the antihistamine activities of similar piperazine derivatives. koreascience.kr

Such QSAR models are valuable for designing new derivatives with potentially enhanced activity. By examining the 3D contour maps generated from the CoMFA, researchers can identify regions where modifications to the molecule—such as adding bulky groups or altering electrostatic potential—would likely increase or decrease biological activity. For a compound like Cetirizine-d8 N-(2-Ethoxyacetate), these models could predict how the N-(2-Ethoxyacetate) modification might influence its antihistamine potency based on its steric and electronic properties relative to the parent ethoxyacetic acid group.

Table 2: Representative Statistical Parameters from a 3D-QSAR Study of Cetirizine Analogs
ParameterDescriptionSignificance
q² (Cross-validated r²)A measure of the predictive ability of the model, determined by leave-one-out cross-validation.Values > 0.4 are considered significant, indicating a reliable predictive model. koreascience.kr
r² (Non-cross-validated r²)Indicates the goodness of fit of the model to the training set data.High values suggest a strong correlation between descriptors and activity for the compounds studied.
DescriptorsSteric and Electrostatic Fields (from CoMFA)These were found to be the key factors correlating with antihistamine activity for piperazine derivatives. koreascience.kr

In Silico Prediction of Biotransformation Sites and Mechanisms in Research Models

In silico biotransformation prediction involves the use of computational models to identify the likely sites on a molecule that are susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov These tools are increasingly used in early drug development to anticipate the metabolic fate of a new chemical entity.

For cetirizine, it is known to undergo limited metabolism, with a significant portion of the drug excreted unchanged. nih.gov This low metabolic clearance is a favorable pharmacokinetic property. However, computational models can still provide insights into potential minor metabolic pathways. In silico tools typically work by combining knowledge-based systems (which contain rules derived from known metabolic reactions) and machine learning models trained on large datasets of metabolic transformations.

These programs analyze the structure of a query molecule like Cetirizine-d8 N-(2-Ethoxyacetate) and identify atoms or functional groups that are most likely to be sites of phase I (oxidation, reduction, hydrolysis) or phase II (conjugation) metabolism. For instance, the software might highlight the aromatic rings as potential sites for hydroxylation or the ether linkage for potential O-dealkylation, which are common metabolic reactions.

Conformational Analysis and Energy Landscape Exploration Research

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Exploring the conformational energy landscape is critical for understanding a molecule's properties, as its biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor binding site.

As mentioned, computational studies have shown that cetirizine's zwitterionic nature allows for the formation of folded conformers where the carboxylic acid and piperazine moieties interact. nih.govnih.gov These folded structures exist in equilibrium with more extended conformations. The relative populations of these conformers are determined by their free energies.

The energy landscape of a molecule like cetirizine can be explored using various computational methods, from simple molecular mechanics force fields to more accurate but computationally expensive quantum mechanical calculations. Techniques like simulated annealing can be used to search the conformational space more broadly to identify local and global energy minima. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes for Complex Deuterated Derivatives

The synthesis of deuterated compounds is a cornerstone of their application in research. While deuterated drugs can offer improved pharmacokinetic profiles by altering metabolism, the synthesis methods are critical. researchgate.netnih.gov The development of efficient, selective, and scalable synthetic routes for introducing deuterium (B1214612) into complex molecules is a major area of ongoing research. rsc.orgnih.gov

Historically, the synthesis of deuterated molecules relied on a limited pool of simple deuterated precursors like D₂O or CD₃I, which were incorporated using standard techniques. rsc.org However, there is a growing demand for more advanced processes that allow for the selective introduction of deuterium atoms with high precision. rsc.orgnih.gov This is particularly crucial for medicinal chemistry, where the position of deuteration can significantly impact a drug's metabolic stability and safety profile. rsc.orgmusechem.com For instance, strategic deuteration can slow down metabolic breakdown by enzymes, potentially allowing for less frequent dosing. nih.gov

Synthetic StrategyDescriptionAdvantagesChallenges & LimitationsReferences
Direct H/D ExchangeInvolves the direct swapping of a hydrogen atom with a deuterium atom, often using D₂O as the deuterium source.Straightforward and can be cost-effective using inexpensive deuterium sources. researchgate.netOften lacks site-selectivity, potential for incomplete deuteration, and may require harsh conditions. researchgate.net
Use of Deuterated ReagentsIncorporates deuterium by using reagents where hydrogen atoms have been replaced with deuterium (e.g., deuterated solvents, CD₃I). Allows for the introduction of specific deuterated functional groups (e.g., -CD₃). Limited by the commercial availability and cost of specific deuterated reagents. synmr.in
Metal-Catalyzed HydrogenationUses deuterium gas (D₂) in the presence of a metal catalyst to introduce deuterium across double or triple bonds. Effective for saturating molecules with deuterium.Requires specialized equipment for handling deuterium gas; selectivity can be an issue.
Synthesis from Deuterated PrecursorsBuilds the target molecule from starting materials that are already deuterated. Provides high control over the position and level of deuteration.Dependent on the availability of the necessary deuterated starting materials.

Integration of Cetirizine-d8 N-(2-Ethoxyacetate) with Advanced Omics Technologies in Mechanistic Research

Stable isotope-labeled compounds are indispensable tools in the fields of proteomics and metabolomics. symeres.comcreative-proteomics.com Cetirizine-d8, primarily used as an internal standard, is critical for achieving accurate and precise quantification in mass spectrometry-based omics studies. clearsynth.comhilarispublisher.com The integration of such standards with omics technologies enables a deeper mechanistic understanding of biological systems. nih.gov

In metabolomics, deuterated standards like Cetirizine-d8 allow for the precise measurement of metabolite concentrations and can help delineate complex metabolic pathways. nih.govacs.orgnih.gov This is crucial for metabolic flux analysis, which quantifies the rate of turnover of metabolites and helps to map metabolic networks. creative-proteomics.comcreative-proteomics.com By providing a reliable quantitative anchor, these standards help correct for variations in sample preparation and instrument response, which is essential for identifying biomarkers and understanding metabolic disorders. creative-proteomics.comiroatech.com

Similarly, in proteomics, stable isotope labeling techniques are used for the quantitative comparison of protein expression levels under different conditions. creative-proteomics.com The use of labeled internal standards helps establish links between changes in the proteome, metabolite formation, and the onset of toxicity, offering a more complete picture of a drug's effect at a systems level. acs.orgnih.gov

Omics FieldApplication of Deuterated Standards (e.g., Cetirizine-d8)Mechanistic Insight GainedReferences
MetabolomicsUsed as internal standards for accurate quantification of metabolites by LC-MS. iroatech.com Enables metabolic flux analysis. creative-proteomics.comElucidation of metabolic pathways, identification of biomarkers, understanding metabolic disorders, and studying drug effects on metabolism. creative-proteomics.comnih.gov creative-proteomics.comnih.goviroatech.com
ProteomicsEnables quantitative comparisons of protein abundance and characterization of post-translational modifications. creative-proteomics.comIdentification of protein-protein interactions and linking proteomic changes to metabolic function and toxicity. creative-proteomics.comacs.orgnih.gov creative-proteomics.comacs.orgnih.gov
ToxicogenomicsHelps to link changes in gene expression with the formation of reactive metabolites responsible for toxicity. acs.orgnih.govSimplifies the interpretation of large gene-set data and establishes mechanistic links between metabolite formation, genomic changes, and toxicity. acs.orgnih.gov acs.orgnih.gov

Exploration of Advanced Spectroscopic Techniques for Enhanced Analytical Insight and Real-time Monitoring

The analysis of deuterated compounds heavily relies on advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis using deuterated internal standards like Cetirizine-d8. hilarispublisher.comyoutube.com

However, the use of deuterated standards is not without its challenges. Researchers must be aware of potential issues such as the in-solution loss of deuterium, chromatographic separation from the non-labeled analyte, and different fragmentation patterns in the mass spectrometer, all of which can affect accuracy. hilarispublisher.comresearchgate.net Careful selection of the deuteration site is crucial to minimize these effects. hilarispublisher.com

Future research is exploring more advanced applications of spectroscopy. For instance, Deuterium Metabolic Imaging (DMI) is an emerging technique that uses MRS to track the metabolic fate of deuterium-labeled substrates in real-time and in three dimensions. nih.gov This provides unparalleled insight into the spatial biochemistry of living tissue. nih.gov While DMI is powerful, other methods like high-resolution MS and advanced NMR techniques continue to be developed to provide more detailed structural and quantitative information on deuterated compounds and their metabolites. brightspec.com

Spectroscopic TechniqueApplication for Deuterated CompoundsKey AdvantagesLimitations/ChallengesReferences
LC-MS/MSGold standard for quantification using deuterated internal standards. Used in ADME studies. acs.orgyoutube.comHigh sensitivity and specificity; enables precise concentration measurement. symeres.comyoutube.comPotential for isotope effects, chromatographic shifts, and ion suppression. hilarispublisher.comresearchgate.net hilarispublisher.comacs.orgyoutube.comresearchgate.net
NMR SpectroscopyUsed for structural characterization and to study reaction mechanisms. symeres.com Can provide real-time metabolite concentrations. nih.govNon-destructive; provides detailed structural information and quantitative data. nih.govLower sensitivity compared to MS; requires larger sample quantities. nih.govbrightspec.com symeres.comnih.govbrightspec.com
Deuterium Metabolic Imaging (DMI)Real-time, 3D imaging of the metabolic fate of deuterium-labeled substrates (e.g., deuterated glucose).Provides spatial information on metabolic processes in living tissue with minimal background signal. nih.govEmerging technique; requires specialized equipment and administration of a deuterium-enriched substrate. nih.gov

Advancements in Automation and High-Throughput Methodologies for Research Analysis

The increasing complexity and scale of pharmaceutical research necessitate the use of automation and high-throughput methodologies. americanlaboratory.com Automation in chemical analysis involves using mechanical and instrumental devices to perform operations with minimal human intervention, thereby increasing speed, accuracy, and reproducibility while reducing manual errors. iajps.comslideshare.net

In the context of research involving deuterated standards like Cetirizine-d8, automation is applied at multiple stages. This includes automated sample preparation, where robotic systems perform tasks like dilution, extraction, and plate formatting. americanlaboratory.comiajps.com Automated liquid handlers are routinely used for setting up biochemical assays and chemical synthesis. americanlaboratory.com Furthermore, sequential injection systems integrated with analytical instruments like HPLC and MS can significantly decrease analysis time. iajps.com

The evolution of laboratory automation is moving towards fully automated platforms that integrate multiple instruments, such as robotic arms that transfer samples between liquid handlers, incubators, and analytical detectors. americanlaboratory.comacs.org This "Lab-on-a-Robot" concept allows for unmanned, high-throughput analysis, which is particularly valuable for large-scale screening campaigns in drug discovery and for handling hazardous materials. acs.orgchemspeed.com

Automated MethodologyApplication in Research AnalysisKey BenefitsReferences
Automated Liquid HandlingSample and reagent pipetting, plate formatting, serial dilutions, and compound library management. americanlaboratory.comIncreases throughput, reduces manual error, minimizes risk with hazardous samples. americanlaboratory.com americanlaboratory.com
Robotic Sample ProcessingAutomated sample preparation, extraction, and injection into analytical systems (e.g., HPLC, GC, MS). iajps.comReduces analysis time, improves accuracy and precision, allows for high sample turnover. iajps.com iajps.com
Integrated/Fully Automated PlatformsCombines multiple instruments (liquid handlers, incubators, readers, robotic arms) for complete workflow automation from synthesis to analysis. americanlaboratory.comchemspeed.comEnables ultrahigh-throughput screening, saves significant time and labor, and allows for unmanned operation. americanlaboratory.comacs.org americanlaboratory.comacs.orgchemspeed.com

Exploration of New Research Applications as a Chemical Probe or Tracer in Systems Biology

Beyond their role as inert internal standards, deuterated compounds are increasingly being explored as active chemical probes and tracers to investigate complex biological processes. In systems biology, which aims to understand the interactions within a biological system, such tools are invaluable for providing dynamic and quantitative data. nih.gov

By replacing a hydrogen atom with deuterium, researchers can track the journey of a molecule through metabolic pathways, providing insights into absorption, distribution, and excretion. youtube.com This is fundamental to metabolic flux analysis (MFA), where stable isotopes are used to measure the rates of metabolic reactions and identify bottlenecks in biochemical production. creative-proteomics.comnih.gov

Deuterated molecules also serve as powerful probes for elucidating reaction mechanisms through the kinetic isotope effect (KIE), where the breaking of a C-D bond is slower than a C-H bond. nih.govias.ac.in This effect can be used to identify rate-limiting steps in enzymatic reactions. youtube.com Furthermore, specifically deuterated nucleotides and fatty acids are being developed as chemical probes to study RNA structure and visualize metabolic processes in real-time using techniques like Raman spectroscopy. scienceopen.comnih.gov In this context, Cetirizine-d8 could be used not just to quantify the parent drug, but to trace its specific metabolic fate and interactions within a biological system.

ApplicationDescriptionExample Research AreaReferences
Metabolic TracerTracking the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. youtube.comPharmacokinetic studies, metabolic flux analysis (MFA). creative-proteomics.comnih.gov creative-proteomics.comyoutube.comnih.gov
Mechanistic ProbeUtilizing the deuterium kinetic isotope effect (KIE) to investigate the mechanisms of enzymatic reactions. ias.ac.inEnzymology, toxicology studies. youtube.comresearchgate.net youtube.comias.ac.inresearchgate.net
Structural ProbeIncorporating deuterium into biomolecules to aid in structural analysis by reducing spectral complexity in NMR or for other specialized techniques. scienceopen.comStructural biology (RNA and protein structure). scienceopen.com
Bioorthogonal Imaging ProbeUsing the unique vibrational signature of C-D bonds for imaging techniques like stimulated Raman spectroscopy (SRS) to visualize lipids and other metabolites in living cells. nih.govReal-time metabolic imaging in cell biology and plant science. nih.gov

Q & A

Q. How is Cetirizine-d8 N-(2-Ethoxyacetate) synthesized and characterized in academic research?

Cetirizine-d8 N-(2-Ethoxyacetate) is synthesized via isotopic labeling of the parent compound, cetirizine, using deuterated reagents. Characterization typically involves high-resolution mass spectrometry (HRMS) to confirm deuteration at eight positions and nuclear magnetic resonance (NMR) to verify structural integrity. Purity assessment is conducted via reverse-phase liquid chromatography (LC) coupled with UV detection or HRMS, ensuring >98% isotopic enrichment . Stability studies under varying pH and temperature conditions are performed to validate its suitability as an internal standard in analytical workflows.

Q. What analytical methods are recommended for quantifying Cetirizine-d8 N-(2-Ethoxyacetate) in environmental or biological matrices?

Online solid-phase extraction (SPE) coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard. Samples are spiked with Cetirizine-d8 N-(2-Ethoxyacetate) as an internal standard to correct for matrix effects and ionization efficiency. Method validation includes calibration curves (0.1–100 ng/mL), recovery tests (>90%), and limits of detection (LOD < 0.05 ng/mL). Isotopic dilution analysis ensures precision (<5% RSD) .

Q. How does the ethoxyacetate moiety influence the solubility and stability of Cetirizine-d8 in aqueous systems?

The ethoxyacetate group enhances hydrophilicity compared to the parent cetirizine, improving solubility in polar solvents (e.g., water, methanol). Stability studies in buffered solutions (pH 2–10) show degradation <5% over 24 hours at 25°C. Accelerated degradation occurs under strong oxidative conditions (e.g., ozonation), requiring inert storage environments (argon atmosphere, -20°C) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the ozonation kinetics of Cetirizine-d8 N-(2-Ethoxyacetate)?

Cetirizine-d8 N-(2-Ethoxyacetate) serves as a probe to investigate ozone reactivity with tertiary amines. Second-order rate constants (kO3k_{O3}) are determined via competition kinetics using reference compounds (e.g., indigo). The ethoxyacetate group moderates electron density at the amine centers, reducing kO3k_{O3} by 10–15% compared to non-deuterated analogs. Degradation products (e.g., N-oxides) are identified using HRMS/MS and quantified via isotope dilution .

Q. How can Cetirizine-d8 N-(2-Ethoxyacetate) optimize enzymatic kinetic resolutions (KRs) in asymmetric synthesis?

The ethoxyacetate group acts as a leaving group in lipase-catalyzed acylations. In sol-gel matrices (e.g., CaLB enzyme encapsulated in TEOS/PTEOS), Cetirizine-d8 N-(2-Ethoxyacetate) enhances enantioselectivity (E>200E > 200) by minimizing non-specific chemical acylation. Reaction conditions (e.g., solvent: isooctane, 30°C) are optimized using design-of-experiments (DoE) to maximize conversion (>95%) and enantiomeric excess (ee>99%ee > 99\%) .

Q. What computational approaches predict the reactivity of Cetirizine-d8 N-(2-Ethoxyacetate) in complex reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states during ozonation or enzymatic catalysis. Molecular docking (AutoDock Vina) simulates interactions between the ethoxyacetate group and enzyme active sites (e.g., Candida antarctica lipase B), identifying steric and electronic factors governing selectivity. These models align with experimental kcat/KMk_{cat}/K_M values (R2>0.95R^2 > 0.95) .

Methodological Considerations

  • Data Contradictions : Discrepancies in kO3k_{O3} values between studies may arise from matrix effects (e.g., dissolved organic matter). Validate methods using EPA-recommended protocols (e.g., DSSTox) .
  • Statistical Analysis : Use ANOVA to compare degradation rates across experimental replicates. Report confidence intervals (95%) for kinetic parameters .

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